An In-depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: A Key Pharmaceutical Intermediate
An In-depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: A Key Pharmaceutical Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 123654-26-2). While the initial inquiry focused on 4-Chloro-2,3-dihydrobenzofuran-5-ol, available data points to the significant role and extensive documentation of this structurally related carboxylic acid derivative. This compound is a critical intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist.[1][2] This guide synthesizes available technical data to provide actionable insights for laboratory and development settings.
Physicochemical Properties
The fundamental physical and chemical characteristics of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid are summarized below. These properties are essential for its handling, formulation, and synthesis planning.
| Property | Value | Source |
| CAS Number | 123654-26-2 | [3][4][5][6] |
| Molecular Formula | C9H8ClNO3 | [3] |
| Molecular Weight | 213.62 g/mol | [3] |
| Physical Form | Solid | [4] |
| Melting Point | 242 °C (decomposition) | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [7] |
| InChI Key | KRMUVKSAOVLXLF-UHFFFAOYSA-N | [4][8] |
| Storage Temperature | Refrigerator | [4] |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the identification and characterization of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. While a comprehensive set of spectra is proprietary to suppliers, typical analytical methods for this compound include:
-
¹H NMR Spectroscopy : Used to confirm the proton environment of the molecule.
-
¹³C NMR Spectroscopy : Provides information on the carbon skeleton.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups.
A repository of spectral data including ¹H NMR, IR, and MS for this compound is available through specialized chemical data providers.[8]
Synthesis and Reactivity
The synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a multi-step process that has been optimized for industrial-scale production due to its importance as a pharmaceutical intermediate.
Synthetic Pathway Overview
A common synthetic route involves the cyclization of a substituted benzene derivative, followed by chlorination and hydrolysis.[2][9][10] The general workflow can be visualized as follows:
Caption: Generalized synthetic workflow for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Detailed Synthetic Protocol
A representative synthetic procedure is outlined below, based on publicly available patent literature.[2][9]
Step 1: Cyclization
-
Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent.
-
Add triphenylphosphine and diethyl azodicarboxylate to initiate an intramolecular Mitsunobu reaction.
-
The reaction yields the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
Step 2: Chlorination
-
The crude product from the previous step is directly subjected to chlorination.
-
N-chlorosuccinimide is used as the chlorinating agent.
-
This step produces the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.
Step 3: Hydrolysis and Purification
-
The crude chlorinated intermediate is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol.[9]
-
The reaction is typically heated to drive it to completion.
-
Acidification of the reaction mixture precipitates the final product.
-
The solid is then filtered, washed, and dried to yield pure 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[9]
Reactivity Profile
The reactivity of this molecule is dictated by its primary functional groups: the aromatic amine, the carboxylic acid, and the chlorinated aromatic ring.
-
Amine Group : The primary aromatic amine can undergo diazotization and subsequent Sandmeyer reactions. It can also be acylated or alkylated.
-
Carboxylic Acid Group : The carboxylic acid can be converted to esters, amides, or acid chlorides. Its primary use in the synthesis of Prucalopride is for amide bond formation.[1]
-
Aromatic Ring : The electron-donating amine and the electron-withdrawing chlorine and carboxylic acid groups influence the regioselectivity of further electrophilic aromatic substitution, although the ring is relatively deactivated.
Applications in Drug Discovery and Development
The principal application of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is as a key building block for the synthesis of Prucalopride .[1][2] Prucalopride is a highly selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2]
The 2,3-dihydrobenzofuran scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and clinical drugs.[11][12] Derivatives of this scaffold have been investigated for a range of biological activities, including:
-
Antioxidant and inhibitors of leukotriene biosynthesis.[13]
-
Antiviral agents.[14]
-
mPGES-1 inhibitors for anti-inflammatory and anti-cancer applications.[11]
Caption: Applications stemming from 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Safety and Handling
Proper handling of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is essential in a laboratory setting. The following information is derived from available safety data sheets (SDS).
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[7]
-
Skin Protection : Handle with gloves. Wear fire/flame resistant and impervious clothing.[7]
-
Respiratory Protection : Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[15]
-
Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[15]
-
Eye Contact : Rinse with pure water for at least 15 minutes.[7]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]
Storage and Disposal
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[7]
-
Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
Conclusion
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a well-characterized and synthetically important molecule. Its primary value lies in its role as a non-negotiable precursor to the gastrointestinal prokinetic agent, Prucalopride. The 2,3-dihydrobenzofuran core structure continues to be a fertile ground for the discovery of new therapeutic agents, underscoring the broader relevance of this compound and its derivatives in medicinal chemistry. Researchers and drug development professionals working with this compound should adhere to strict safety protocols due to its potential hazards.
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